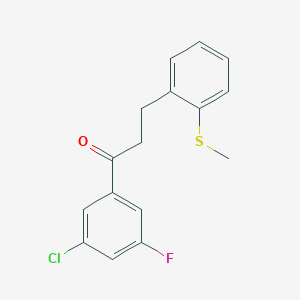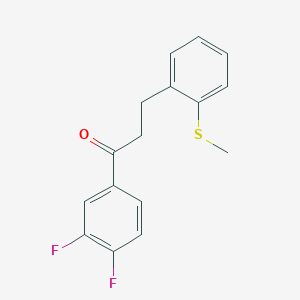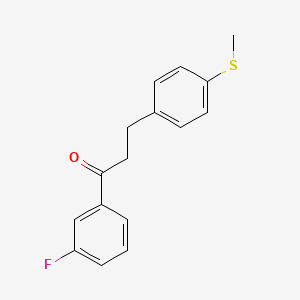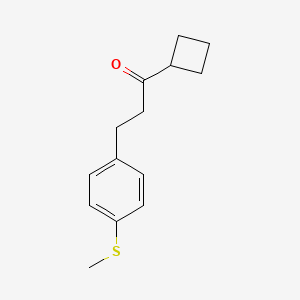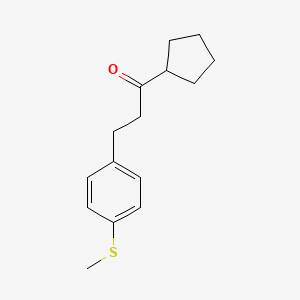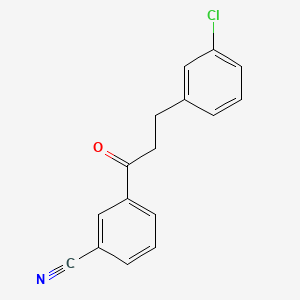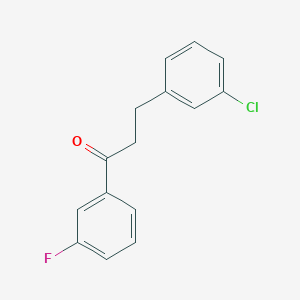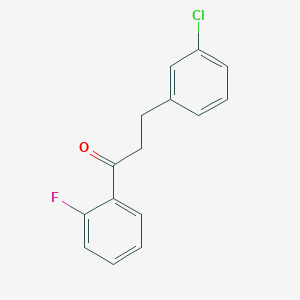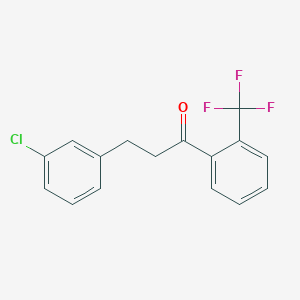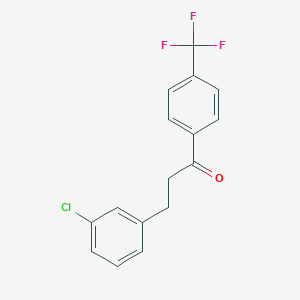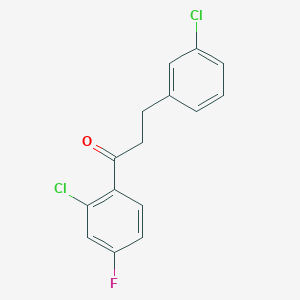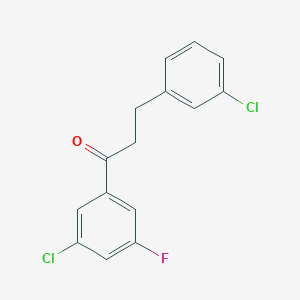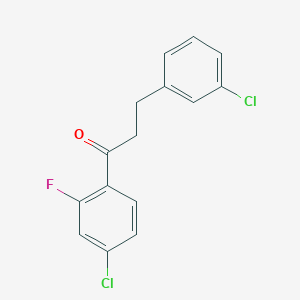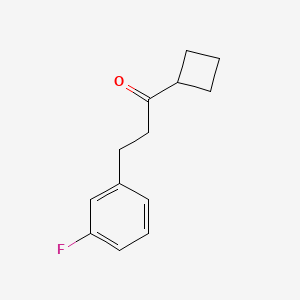
Cyclobutyl 2-(3-fluorophenyl)ethyl ketone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related cyclobutyl ketones can be complex and often requires multiple steps. For instance, the synthesis of 1,3-difunctionalized cyclobutanes, which are structurally related to cyclobutyl 2-(3-fluorophenyl)ethyl ketone, involves a sequential C-H/C-C functionalization strategy starting from cyclobutyl aryl ketones . This process includes the generation of a bicyclo[1.1.1]pentan-2-ol intermediate, followed by a palladium-catalyzed C-C cleavage/functionalization. Although the specific synthesis of cyclobutyl 2-(3-fluorophenyl)ethyl ketone is not detailed, similar methodologies could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of cyclobutyl 2-(3-fluorophenyl)ethyl ketone would likely exhibit interesting electronic properties due to the presence of the fluorine atom. Fluorine is highly electronegative, which could influence the reactivity of the ketone group. In related compounds, such as 2,2-difluorovinyl ketones, the presence of fluorine stabilizes carbocations during Friedel-Crafts-type cyclization . This stabilization could also be relevant in the chemical behavior of cyclobutyl 2-(3-fluorophenyl)ethyl ketone.
Chemical Reactions Analysis
Cyclobutyl ketones can participate in various chemical reactions. For example, cyclobutyl ketones have been used in [4 + 2] cycloaddition reactions with aldehydes and ketones, catalyzed by boron trifluoride etherate . Additionally, 2-phenylthiocyclobutyl ketones, which share the cyclobutyl ketone core with the compound of interest, can undergo [2+2] cycloaddition with α,β-unsaturated ketones to yield 1-cyclobutenyl ketones . These reactions highlight the reactivity of the cyclobutyl ketone moiety and suggest potential pathways for further functionalization of cyclobutyl 2-(3-fluorophenyl)ethyl ketone.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutyl 2-(3-fluorophenyl)ethyl ketone can be speculated based on related compounds. The presence of a fluorine atom is known to influence the lipophilicity and metabolic stability of organic molecules, which is significant in medicinal chemistry . The cyclobutyl ring is a strained system, which can impact the compound's reactivity and stability. While the specific properties of cyclobutyl 2-(3-fluorophenyl)ethyl ketone are not provided, studies on similar molecules can offer insights into its behavior under various conditions.
Wissenschaftliche Forschungsanwendungen
Cyclobutyl Derivatives in Organic Synthesis
Research on cyclobutyl derivatives, such as Cyclobutyl 2-(3-fluorophenyl)ethyl ketone, has focused on their potential applications in organic synthesis. For example, Cyclobutyl phenyl sulfoxide has been used in the spiroannelation of cyclopentanone, highlighting the utility of cyclobutyl compounds in synthesizing complex organic structures (Fitjer, Schlotmann, & Noltemeyer, 1995).
Synthesis of Quinolin-8-ols and Tetrahydroquinolin-8-ols
Cyclobutyl compounds have also been used in the regioselective synthesis of quinolin-8-ols and 1,2,3,4-tetrahydroquinolin-8-ols. This process involves the cyclization of 2-(3-hydroxyphenyl)ethyl ketone oximes, demonstrating the versatility of cyclobutyl derivatives in creating pharmacologically relevant structures (Uchiyama, Ono, Hayashi, & Narasaka, 1998).
Ketone and Ketone Ester Synthesis
The synthesis of keto esters, such as 2-(3-Oxobutyl)cyclopentanone-2-carboxylic acid ethyl ester, has been researched using cyclobutyl derivatives. These findings contribute to our understanding of how cyclobutyl compounds can be used in the synthesis of various ketones and keto esters, which are crucial intermediates in many organic reactions (Christoffers, 2003).
Role in Tertiary Arylcarbinyloxyl Radicals
A study on the beta-scission reaction of tertiary arylcarbinyloxyl radicals bearing alpha-cyclobutyl groups revealed how the stability of these radicals is influenced by cyclobutyl groups. This research provides insights into the behavior of cyclobutyl compounds in complex organic reactions (Bietti, Gente, & Salamone, 2005).
Antimicrobial Activity of Benzofuran Derivatives
Cyclobutyl benzofuran derivatives have been synthesized and tested for antimicrobial activity. This study suggests potential applications of cyclobutyl compounds in developing new antimicrobial agents (Koca, Ahmedzade, Cukurovalı, & Kazaz, 2005).
Photoelectron Transfer in Cyclobutyl Ketones
Research on photoelectron transfer (PET) conditions in cyclobutyl ketones has shown substrate-specific cleavage of cyclobutane ketyl radicals. This study provides valuable insights into the photophysical properties of cyclobutyl compounds (Pandey, Rao, Dalvi, & Kumar, 1994).
Reaction Specificity in Organic Synthesis
The specificity of reactions involving cyclobutyl compounds has been explored, highlighting their potential in creating targeted organic products (Franck-Neumann, Miesch, & Barth, 1988).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-cyclobutyl-3-(3-fluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO/c14-12-6-1-3-10(9-12)7-8-13(15)11-4-2-5-11/h1,3,6,9,11H,2,4-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMFTTFVQWATSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)CCC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644558 | |
| Record name | 1-Cyclobutyl-3-(3-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl 2-(3-fluorophenyl)ethyl ketone | |
CAS RN |
898767-79-8 | |
| Record name | 1-Cyclobutyl-3-(3-fluorophenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclobutyl-3-(3-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



